
3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound that features a cyclohexylamino group, a methylsulfanyl group, and a phenyl group attached to a prop-2-en-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Enone Backbone: The prop-2-en-1-one backbone can be synthesized through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions using cyclohexylamine.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.
Substitution: The amino and sulfanyl groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclohexylamino)-1-phenylprop-2-en-1-one: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
3-(Methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the cyclohexylamino group, which may influence its chemical properties and applications.
3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylbut-2-en-1-one: Has an additional carbon in the backbone, potentially altering its physical and chemical properties.
Uniqueness
3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is unique due to the presence of both the cyclohexylamino and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
112380-94-6 |
|---|---|
Formule moléculaire |
C16H21NOS |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-(cyclohexylamino)-3-methylsulfanyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H21NOS/c1-19-16(17-14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2,4-5,8-9,12,14,17H,3,6-7,10-11H2,1H3 |
Clé InChI |
KSEPEQFHEBBDDZ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=CC(=O)C1=CC=CC=C1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


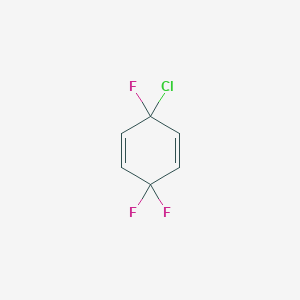
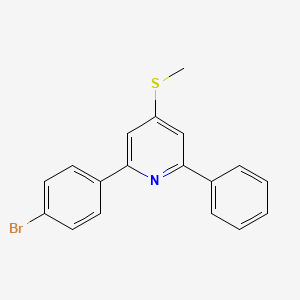
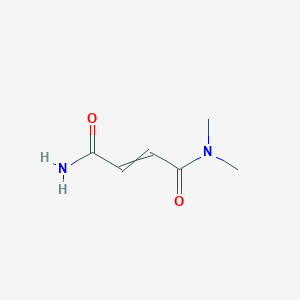
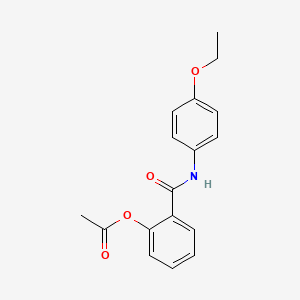
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
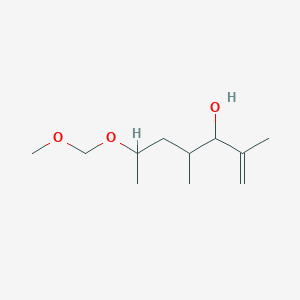
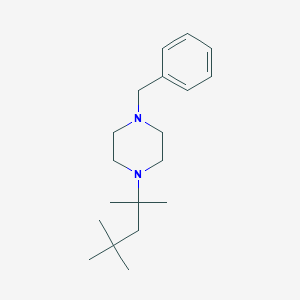
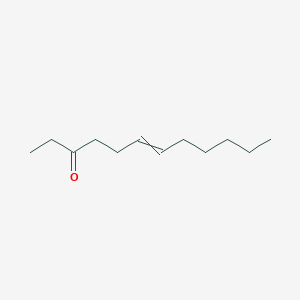
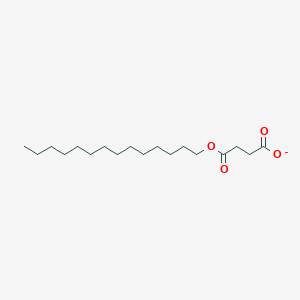
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
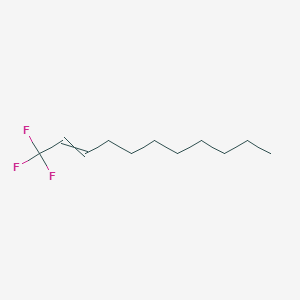
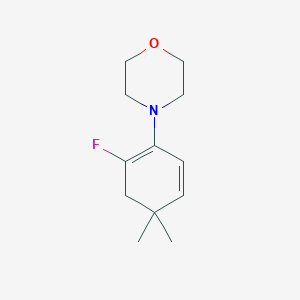

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
